Cas no 63805-63-0 (2-{7,7-dimethylbicyclo2.2.1heptan-1-yl}acetic acid)

2-{7,7-Dimethylbicyclo[2.2.1]heptan-1-yl}acetic acid is a bicyclic carboxylic acid derivative characterized by its rigid, sterically hindered structure derived from a camphor-like framework. The compound's unique bicyclo[2.2.1]heptane (norbornane) core imparts enhanced stability and stereochemical control, making it valuable in synthetic organic chemistry and pharmaceutical intermediates. The acetic acid moiety provides a reactive handle for further functionalization, enabling applications in asymmetric synthesis, ligand design, and chiral auxiliaries. Its hydrophobic bicyclic structure also contributes to improved lipophilicity, which can be advantageous in medicinal chemistry for modulating pharmacokinetic properties. The product is typically employed in high-purity form to ensure reproducibility in research and industrial processes.
2-{7,7-dimethylbicyclo2.2.1heptan-1-yl}acetic acid structure
63805-63-0 structure
Product Name:2-{7,7-dimethylbicyclo2.2.1heptan-1-yl}acetic acid
CAS No:63805-63-0
MF:C11H18O2
MW:182.259423732758
CID:1659443
PubChem ID:71380870
Update Time:2025-05-28

2-{7,7-dimethylbicyclo2.2.1heptan-1-yl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • bicyclo[2.2.1]heptane-1-acetic acid, 7,7-dimethyl-
    • (7,7-Dimethylbicyclo[2.2.1]hept-1-yl)acetic acid
    • LogP
    • 2-(7,7-dimethyl-4-bicyclo[2.2.1]heptanyl)acetic acid
    • 2-{7,7-dimethylbicyclo2.2.1heptan-1-yl}acetic acid
    • 2-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}acetic acid
    • 2-(7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)acetic acid
    • DTXSID20803358
    • 2-(7,7-DIMETHYLBICYCLO[2.2.1]HEPTAN-1-YL)ACETICACID
    • {7,7-DIMETHYLBICYCLO[2.2.1]HEPTAN-1-YL}ACETIC ACID
    • AKOS034181915
    • (7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)acetic acid
    • EN300-1703160
    • 2-(7,7-DIMETHYLBICYCLO[2.2.1]HEPTAN-1-YL)ACETIC ACID
    • 63805-63-0
    • Z1262515115
    • Inchi: 1S/C11H18O2/c1-10(2)8-3-5-11(10,6-4-8)7-9(12)13/h8H,3-7H2,1-2H3,(H,12,13)
    • InChI Key: HNWAQNBCERQZJS-UHFFFAOYSA-N
    • SMILES: OC(CC12CCC(CC1)C2(C)C)=O

Computed Properties

  • Exact Mass: 182.13074
  • Monoisotopic Mass: 182.130679813g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • Density: 1.068
  • Boiling Point: 285.46°C at 760 mmHg
  • Flash Point: 139.274°C
  • Refractive Index: 1.503
  • PSA: 37.3

2-{7,7-dimethylbicyclo2.2.1heptan-1-yl}acetic acid Pricemore >>

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